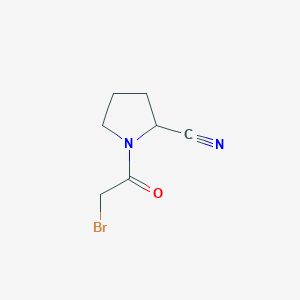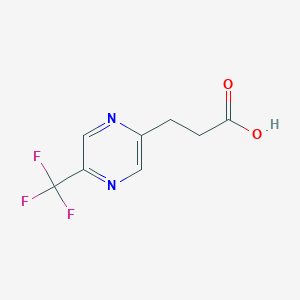
3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid is an organic compound that features a trifluoromethyl group attached to a pyrazine ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α,β-unsaturated carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid group to the pyrazine ring, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group and the pyrazine ring can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazine ring may participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(Trifluoromethyl)pyridin-2-YL)propanoic acid
- 3-(5-(Trifluoromethyl)phenyl)propanoic acid
- 3-(5-(Trifluoromethyl)furan-2-YL)propanoic acid
Uniqueness
3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1196156-94-1 |
|---|---|
Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
3-[5-(trifluoromethyl)pyrazin-2-yl]propanoic acid |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-12-5(3-13-6)1-2-7(14)15/h3-4H,1-2H2,(H,14,15) |
InChI Key |
ZRHWBNSOVNZMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


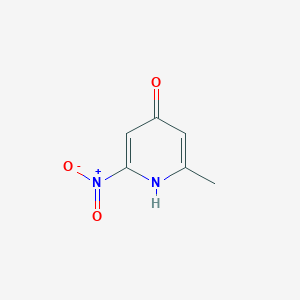
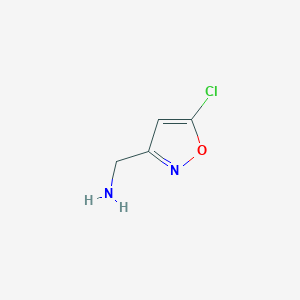
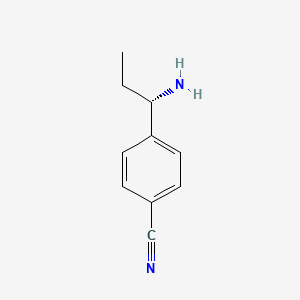
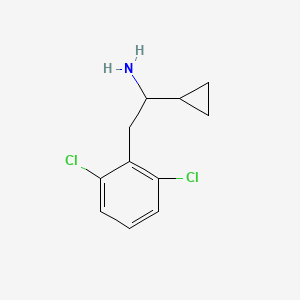
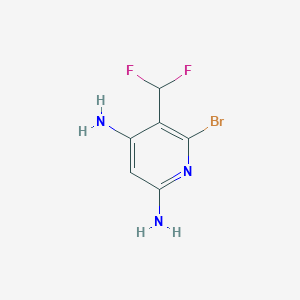
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)

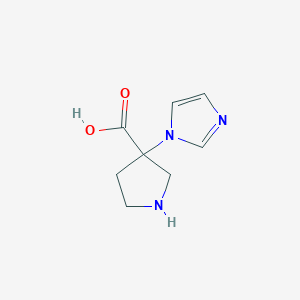
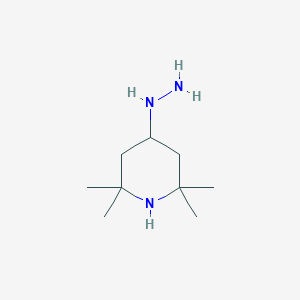
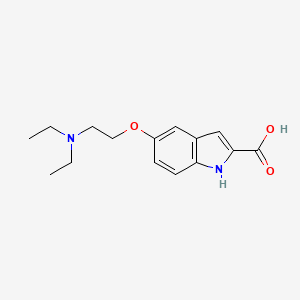
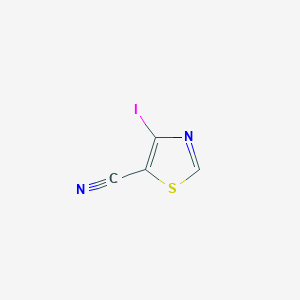

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)
